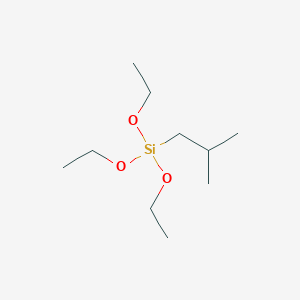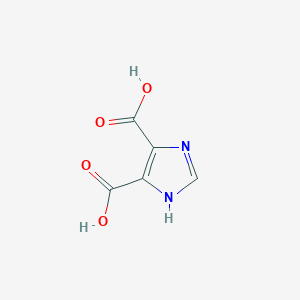
Isobutyltriethoxysilane
Übersicht
Beschreibung
Isobutyltriethoxysilane, also known as Triethoxy(isobutyl)silane, is a chemical compound with the linear formula (CH3)2CHCH2Si(OC2H5)3 . It is a liquid substance with a molecular weight of 220.38 .
Molecular Structure Analysis
The molecular structure of Isobutyltriethoxysilane is represented by the formula (CH3)2CHCH2Si(OC2H5)3 . This indicates that the molecule consists of a silicon atom bonded to an isobutyl group and three ethoxy groups.Physical And Chemical Properties Analysis
Isobutyltriethoxysilane is a liquid substance with a refractive index of 1.4 . It has a boiling point of 165 °C at 400 mmHg and 190-191 °C at standard atmospheric pressure . The density of Isobutyltriethoxysilane is 0.88 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Electronics and Optics
Isobutyltriethoxysilane serves as a surface modifier or dielectric material in electronic devices and optical fibers. It enhances adhesion, insulation, and can modify the refractive index of materials. Additionally, it helps reduce moisture and gas permeability, which is crucial for the longevity and reliability of electronic components .
Medicine and Biomedical Engineering
In the biomedical field, isobutyltriethoxysilane is used to improve the mechanical performance, electrical and thermal properties, fluid diffusion, biological behavior, and antimicrobial capacity of various materials. It is particularly significant in the development of acrylic-based polymers for ophthalmologic devices, orthopedics, tissue engineering, and dental applications .
Coatings and Surface Treatments
This compound is employed as a crosslinking agent or surface modifier in coatings and paints. It provides better adhesion, corrosion protection, scratch resistance, gloss, and weatherability to coatings. It is also used in the preparation of modified silane composite coatings, enhancing their protective qualities .
Adhesives and Sealants
Isobutyltriethoxysilane is added to adhesive and sealant formulations to enhance bonding strength and durability on various substrates, including metals, glass, ceramics, and plastics. It improves moisture and chemical resistance, which is essential for the durability of adhesives and sealants .
Chemical Synthesis
In chemical synthesis, isobutyltriethoxysilane is used as a precursor for synthesizing various organosilicon compounds. It acts as a reagent in the synthesis of complex molecules, providing a pathway to introduce silicon-containing groups into organic molecules, which can be pivotal in developing new materials and chemicals .
Materials Science
Isobutyltriethoxysilane finds applications in materials science for enhancing the adhesion, wetting, and dispersion of materials. It serves as a coupling agent and surface modifier, which is critical in the development of composites, nanocomposites, and other advanced materials with improved properties .
Safety and Hazards
Wirkmechanismus
Target of Action
Isobutyltriethoxysilane is primarily used as a surface treatment agent in various applications. Its primary targets are the surfaces of materials, such as zeolites , where it modifies the surface properties to enhance their performance .
Mode of Action
Isobutyltriethoxysilane interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silane molecule and the surface of the target material . The result is a change in the surface properties of the material, such as improved waterproofing, permeability, and freeze-thaw properties .
Biochemical Pathways
It’s known that the process of silanization involves complex chemical reactions that lead to the formation of a durable and stable coating on the surface of the target material .
Result of Action
The molecular and cellular effects of Isobutyltriethoxysilane’s action primarily involve changes to the surface properties of the target material. For example, in the case of zeolites, the application of Isobutyltriethoxysilane can enhance their performance by improving their waterproofing, permeability, and freeze-thaw properties .
Action Environment
The action, efficacy, and stability of Isobutyltriethoxysilane can be influenced by various environmental factors. For instance, the temperature and humidity of the environment can affect the rate and effectiveness of the silanization process . .
Eigenschaften
IUPAC Name |
triethoxy(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVYUZIFSCKIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044857 | |
| Record name | Triethoxy(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, triethoxy(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triethoxy(2-methylpropyl)silane | |
CAS RN |
17980-47-1 | |
| Record name | Isobutyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxy(2-methylpropyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxy(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyisobutylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silane, triethoxy(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXY(2-METHYLPROPYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZ0G6Z2XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)



